molecular formula C8H17ClN2O B11901859 1-(2-Aminoethyl)azepan-2-one hydrochloride

1-(2-Aminoethyl)azepan-2-one hydrochloride

Cat. No.: B11901859
M. Wt: 192.68 g/mol
InChI Key: GMYOAQKGHNTQRT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-(2-Aminoethyl)azepan-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation .

Scientific Research Applications

1-(2-Aminoethyl)azepan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)azepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1-(2-Aminoethyl)azepan-2-one hydrochloride can be compared with other similar compounds such as:

    1-(2-Aminoethyl)piperidin-2-one hydrochloride: This compound has a similar structure but with a piperidine ring instead of an azepane ring.

    1-(2-Aminoethyl)hexahydro-1H-azepin-2-one hydrochloride: This compound has a hexahydro-azepine ring, differing in the degree of saturation.

    1-(2-Aminoethyl)azepan-2-one sulfate: This compound has a sulfate counterion instead of a chloride ion.

The uniqueness of this compound lies in its specific ring structure and the presence of the hydrochloride salt, which can influence its reactivity and solubility properties .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-(2-aminoethyl)azepan-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H

InChI Key

GMYOAQKGHNTQRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CCN.Cl

Origin of Product

United States

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